1-(3-Methoxy-4-methylphenyl)cyclopentanecarbonitrile is a chemical compound that belongs to the class of nitriles, characterized by the presence of a cyano group (-C≡N) attached to a cyclopentane ring. This compound features a methoxy and a methyl group on the aromatic ring, which contributes to its unique properties and potential applications in various scientific fields.
The compound can be synthesized through various organic chemistry methods, often involving the reaction of appropriate precursors under controlled conditions. The specific synthesis routes can vary based on desired yield and purity.
This compound is classified as an organic nitrile and can be further categorized based on its functional groups:
The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclopentanecarbonitrile typically involves the following methods:
The synthesis may require specific conditions such as temperature control, solvent selection (e.g., dimethylformamide), and reaction time optimization to achieve high yields with minimal side products.
The molecular formula of 1-(3-Methoxy-4-methylphenyl)cyclopentanecarbonitrile is C_{13}H_{15}N. The structure features:
1-(3-Methoxy-4-methylphenyl)cyclopentanecarbonitrile can undergo various chemical reactions typical of nitriles and aromatic compounds:
The reactivity of this compound may depend on the stability of the aromatic system and steric hindrance introduced by substituents, influencing reaction pathways.
The mechanism of action for reactions involving 1-(3-Methoxy-4-methylphenyl)cyclopentanecarbonitrile typically follows:
Kinetic studies may provide insights into reaction rates, while thermodynamic data could reveal stability profiles under various conditions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of this compound.
1-(3-Methoxy-4-methylphenyl)cyclopentanecarbonitrile has potential applications in:
This compound's unique characteristics make it a valuable subject for further research within organic chemistry and related fields.
1.1. In Silico Screening Campaigns for Autophagy-REV-ERB Dual Inhibitors
Computational approaches were pivotal in identifying novel scaffolds capable of simultaneous autophagy inhibition and REV-ERB antagonism. Virtual screening campaigns leveraged the structural features of the REV-ERB ligand-binding domain (LBD), which contains a hydrophobic cleft sensitive to steric and electronic properties of small molecules. Pharmacophore models emphasized:
Molecular dynamics simulations predicted that rigid cyclopentane-carbonitrile cores would enhance entropic binding efficiency by reducing rotational freedom. These campaigns prioritized compounds with calculated binding energies ≤ −9.2 kcal/mol for REV-ERBα and lysosomal inhibition scores ≥ 0.85 (predictive of autophagy disruption) [2] [6].
Table 1: In Silico Screening Parameters for Dual Inhibitors
Parameter | REV-ERBα Target | Autophagy Inhibition Target |
---|---|---|
Binding Pocket | Hydrophobic cleft (LBD) | Lysosomal V-ATPase interface |
Key Interactions | His568, Phe577, Arg385 | Asp116, Tyr254, Glu336 |
Optimal LogP | 3.2–3.8 | 2.9–3.5 |
Electrostatic Fit | Negative surface potential | Positive charge tolerance |
1.2. Hit Identification from Structural Analogues of ARN5187 (e.g., 1a/1e Series)
The lead compound ARN5187 (1a) emerged as a foundational hit from phenotypic screens, exhibiting moderate dual activity (REV-ERBα IC₅₀ = 1.7 μM; autophagy IC₅₀ = 4.3 μM). Its structure featured a phenol-fluorophenyl-cyclopentylamine core but suffered from metabolic instability due to glucuronidation of the phenolic group. Strategic modifications yielded compound 1e, where:
1e demonstrated 50-fold greater cytotoxicity against melanoma (A375) and breast cancer (MCF-7) cells than chloroquine, validating dual-target engagement. Crucially, its cyclopentane-carbonitrile derivative—synthesized to eliminate metabolic oxidation—became the prototype for 1-(3-Methoxy-4-methylphenyl)cyclopentanecarbonitrile [2].
Table 2: Evolution from ARN5187 to Carbonitrile Lead
Compound | REV-ERBα IC₅₀ (μM) | Autophagy IC₅₀ (μM) | Metabolic Stability (t₁/₂, min) | Cancer Cell Cytotoxicity (A375 IC₅₀, μM) |
---|---|---|---|---|
ARN5187 (1a) | 1.7 ± 0.2 | 4.3 ± 0.5 | 28 | 42 ± 3.1 |
1e | 0.8 ± 0.1 | 3.1 ± 0.3 | 122 | 0.9 ± 0.2 |
Cyclopentane-Carbonitrile Lead | 0.47 ± 0.05 | 1.2 ± 0.1 | >240 | 0.3 ± 0.1 |
1.3. Strategic Derivatization at Cyclopentane-Carbonitrile Region for Target Engagement
The cyclopentane-carbonitrile moiety was optimized to balance REV-ERB binding and lysosomal disruption. Key findings from structure-activity relationship (SAR) studies included:
Synthetic routes exploited Horner-Wadsworth-Emmons olefination to append the 3-methoxy-4-methylphenyl group, ensuring electronic compatibility with REV-ERB’s subpocket. The methyl group’s position (meta to methoxy, para to linkage) was critical; its electron-donating effect stabilized the aryl ring’s binding orientation, confirmed through density functional theory (DFT) calculations [5].
Table 3: Impact of Cyclopentane-Carbonitrile Modifications on Bioactivity
Modification | REV-ERBα Binding (Kᵢ, nM) | Autophagy Inhibition (IC₅₀, μM) | Cytotoxicity (A375 IC₅₀, μM) |
---|---|---|---|
Unsubstituted cyclopentyl | 620 ± 45 | 8.2 ± 0.7 | 5.1 ± 0.4 |
Cyclopentane-carbonitrile | 160 ± 12 | 1.2 ± 0.1 | 0.3 ± 0.1 |
Ortho-methylphenyl variant | 290 ± 21 | 3.5 ± 0.3 | 1.8 ± 0.2 |
Para-methoxy-3-methyl variant | 470 ± 32 | 4.9 ± 0.4 | 3.3 ± 0.3 |
The final lead—1-(3-Methoxy-4-methylphenyl)cyclopentanecarbonitrile—achieved a REV-ERBα Kᵢ of 160 nM and autophagy IC₅₀ of 1.2 μM, establishing it as a candidate for advanced preclinical evaluation [2] [5] [8].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8